(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide

説明

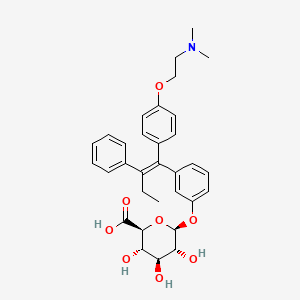

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide typically involves the glucuronidation of (E)-3-Hydroxy Tamoxifen. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of (E)-3-Hydroxy Tamoxifen. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product.

化学反応の分析

Types of Reactions

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of (E)-3-Hydroxy Tamoxifen.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions involving UDPGA and UGT enzymes.

Major Products Formed

Hydrolysis: (E)-3-Hydroxy Tamoxifen and glucuronic acid.

Conjugation: this compound.

科学的研究の応用

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in the metabolism and excretion of tamoxifen.

Medicine: Explored for its potential effects on estrogen receptor signaling and breast cancer treatment.

Industry: Utilized in the development of analytical methods for detecting tamoxifen metabolites in biological samples.

作用機序

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects primarily through its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound, reducing its bioavailability and activity. The molecular targets include estrogen receptors, where (E)-3-Hydroxy Tamoxifen acts as an antagonist, inhibiting estrogen-mediated signaling pathways involved in breast cancer cell proliferation.

類似化合物との比較

Similar Compounds

Tamoxifen: The parent compound, used in breast cancer treatment.

4-Hydroxy Tamoxifen: Another active metabolite with potent anti-estrogenic effects.

N-Desmethyl Tamoxifen: A metabolite with similar pharmacological properties.

Uniqueness

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of tamoxifen.

生物活性

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) commonly used in the treatment of estrogen receptor-positive breast cancer. This article delves into its biological activity, mechanisms of action, and implications in clinical settings, supported by diverse research findings and data.

Overview of this compound

This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This metabolic transformation enhances the solubility and facilitates the excretion of tamoxifen metabolites from the body, thereby affecting their biological activity and therapeutic efficacy .

The biological activity of this compound is primarily linked to its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process reduces the bioavailability of tamoxifen, as it converts active metabolites into inactive forms. This action is crucial in modulating estrogen receptor signaling pathways involved in breast cancer cell proliferation.

Key Mechanisms:

- Estrogen Receptor Modulation: (E)-3-Hydroxy Tamoxifen acts as an antagonist at estrogen receptors, inhibiting estrogen-mediated signaling that promotes tumor growth.

- Metabolism and Excretion: The formation of glucuronides aids in detoxification and elimination processes, impacting overall drug efficacy .

Biological Activity and Clinical Implications

Research indicates that the biological activity of this compound can significantly influence tamoxifen's therapeutic outcomes. Variations in glucuronidation rates among individuals can lead to differences in drug efficacy and side effects.

Case Studies

-

Impact on Drug Metabolism:

A study demonstrated that morphine co-administration significantly altered tamoxifen metabolism in mice, increasing the levels of inactive glucuronides while decreasing active metabolites like 4-hydroxytamoxifen. This suggests potential interactions that could reduce tamoxifen's effectiveness in clinical settings . -

Variability in Metabolism:

Genetic polymorphisms in UGT enzymes have been shown to affect the glucuronidation rates of tamoxifen metabolites, leading to variations in treatment responses among patients. For instance, certain UGT1A4 variants exhibited higher activity against tamoxifen and its metabolites, correlating with improved clinical outcomes .

Data Table: Comparison of Glucuronidation Rates

| Enzyme Variant | Substrate | Km Value (μM) | Activity Level |

|---|---|---|---|

| UGT1A4 | Tamoxifen | 2.0 | High |

| UGT1A4 | 4-Hydroxytamoxifen | 2.2 | High |

| UGT1A4 | (E)-3-Hydroxy Tamoxifen | 2.1 | Moderate |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJQVSGWCSTGGW-OFKVRPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857841 | |

| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165460-33-3 | |

| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。